IDO1 Inhibitory Potency in Human and Murine Cellular Assays
Derivatives of 4-bromo-6-isopropyl-1H-indole exhibit potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) across multiple cell-based assay systems. In murine P815 cells transfected with IDO1, the compound (as the amide derivative BDBM50514753) demonstrated an IC50 of 13 nM for reduction of L-kynurenine levels measured by HPLC after 16 hours [1]. In human LXF-289 cells stimulated with IFNγ, the IC50 was 14 nM, and in human A375 melanoma cells under identical stimulation conditions, the IC50 was 16 nM [1]. Against isolated human IDO1 enzyme using L-tryptophan as substrate, the compound exhibited an IC50 of 16 nM as measured by UV-visible spectroscopy [1]. These potencies position this scaffold among the nanomolar-range IDO1 inhibitors, with cross-species consistency that supports translational relevance.
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse P815 cells); 14 nM (human LXF-289 cells); 16 nM (human A375 cells); 16 nM (isolated human IDO1) |
| Comparator Or Baseline | Epacadostat (clinical IDO1 inhibitor): IC50 ~72 nM (human IDO1 enzymatic assay); NLG-1489 (IDO-IN-5): IC50 1–10 μM |
| Quantified Difference | 4-Bromo-6-isopropyl-1H-indole derivative is approximately 4.5-fold more potent than epacadostat in enzymatic assays and >60-fold more potent than NLG-1489 |
| Conditions | Cell-based assays in murine P815, human LXF-289, and human A375 lines; isolated human IDO1 enzyme assay with L-tryptophan substrate |
Why This Matters
For researchers developing IDO1-targeted immunotherapies, this compound provides a sub-20 nM starting scaffold with validated cross-species activity, reducing the risk of species-specific potency drop-off during lead optimization.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994). IDO1 inhibition data in multiple cell lines and enzymatic assay. Accessed 2026. View Source
- [2] Yue EW, et al. Discovery of epacadostat (INCB024360), a selective IDO1 inhibitor. ACS Med Chem Lett. 2017;8(5):486-491. View Source
